molecular formula C6H12N2O3 B12690980 Ethanimidic acid, N-(((methylamino)carbonyl)oxy)-, ethyl ester CAS No. 19934-16-8

Ethanimidic acid, N-(((methylamino)carbonyl)oxy)-, ethyl ester

Cat. No.: B12690980
CAS No.: 19934-16-8
M. Wt: 160.17 g/mol
InChI Key: LSZIZTARAYUKRS-YVMONPNESA-N
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Description

Ethanimidic acid, N-(((methylamino)carbonyl)oxy)-, ethyl ester is a chemical compound with a complex structure. It is known for its various applications in scientific research and industry. This compound is characterized by its unique chemical properties, which make it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidic acid, N-(((methylamino)carbonyl)oxy)-, ethyl ester involves several steps. One common method includes the reaction of ethanimidic acid with methylamine and ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethanimidic acid, N-(((methylamino)carbonyl)oxy)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Ethanimidic acid, N-(((methylamino)carbonyl)oxy)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanimidic acid, N-(((methylamino)carbonyl)oxy)-, ethyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways depend on the context of its use, such as in medicinal chemistry or enzymology.

Comparison with Similar Compounds

Similar Compounds

    Methomyl: A similar compound with insecticidal properties.

    Ethanimidothioic acid, N-(((methylamino)carbonyl)oxy)-, methyl ester: Shares structural similarities but differs in its ester group.

Uniqueness

Ethanimidic acid, N-(((methylamino)carbonyl)oxy)-, ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

19934-16-8

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

ethyl (1Z)-N-(methylcarbamoyloxy)ethanimidate

InChI

InChI=1S/C6H12N2O3/c1-4-10-5(2)8-11-6(9)7-3/h4H2,1-3H3,(H,7,9)/b8-5-

InChI Key

LSZIZTARAYUKRS-YVMONPNESA-N

Isomeric SMILES

CCO/C(=N\OC(=O)NC)/C

Canonical SMILES

CCOC(=NOC(=O)NC)C

Origin of Product

United States

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